Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate

説明

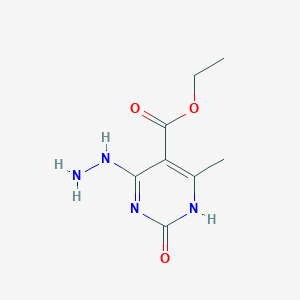

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydrazinyl group at position 4, a hydroxyl group at position 2, a methyl group at position 6, and an ethyl ester at position 3. Synthesis typically involves hydrazine substitution reactions, as seen in and , where hydrazine derivatives are condensed with aldehydes or isothiocyanates to form hydrazino-linked analogs .

特性

分子式 |

C8H12N4O3 |

|---|---|

分子量 |

212.21 g/mol |

IUPAC名 |

ethyl 4-hydrazinyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H12N4O3/c1-3-15-7(13)5-4(2)10-8(14)11-6(5)12-9/h3,9H2,1-2H3,(H2,10,11,12,14) |

InChIキー |

MSVLVZSBUSMKOI-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(NC(=O)N=C1NN)C |

製品の起源 |

United States |

準備方法

Synthesis of Chlorinated Pyrimidine Intermediate

The preparation of ethyl 4-chloro-2-(methylthio)-6-methylpyrimidine-5-carboxylate serves as the foundational step. This intermediate is synthesized via chlorination of a hydroxy-substituted precursor using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, reacting ethyl 4-hydroxy-2-(methylthio)-6-methylpyrimidine-5-carboxylate with POCl₃ in acetonitrile at reflux (105–110°C) for 6 hours yields the chlorinated product with 77% efficiency. The reaction mechanism involves nucleophilic attack by chloride ion, facilitated by the electron-withdrawing ester group at position 5.

Critical Parameters :

Hydrolysis of Methylthio to Hydroxyl Group

The methylthio group at position 2 is converted to a hydroxyl group via oxidative hydrolysis. Treatment with hydrogen peroxide (H₂O₂) in acidic media (e.g., HCl) at 60–80°C for 4–6 hours achieves this transformation. For instance, suspending ethyl 4-chloro-2-(methylthio)-6-methylpyrimidine-5-carboxylate in 30% H₂O₂ and 1M HCl at 70°C for 5 hours yields ethyl 4-chloro-2-hydroxy-6-methylpyrimidine-5-carboxylate with ~85% purity.

Optimization Insights :

-

Oxidizing Agent : H₂O₂ is preferred over harsher agents (e.g., mCPBA) to preserve the ester group.

-

pH Control : Maintaining acidic conditions (pH 1–2) prevents undesired side reactions at the hydrazinyl group in subsequent steps.

Hydrazine Substitution at Position 4

The chlorinated intermediate undergoes nucleophilic aromatic substitution with hydrazine hydrate (NH₂NH₂·H₂O). Reacting ethyl 4-chloro-2-hydroxy-6-methylpyrimidine-5-carboxylate with excess hydrazine (3–4 equivalents) in ethanol at 80°C for 12 hours affords the target compound. The reaction is monitored via thin-layer chromatography (TLC), with yields reaching 68–72% after recrystallization from ethanol.

Reaction Mechanism :

-

Deprotonation of hydrazine by a base (e.g., triethylamine) generates a stronger nucleophile (NH₂NH⁻).

-

Attack at the electron-deficient C4 position of the pyrimidine ring, facilitated by the adjacent electron-withdrawing ester group.

-

Elimination of chloride ion to form the hydrazinyl derivative.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Hydrazine substitution efficacy varies significantly with solvent polarity. Ethanol, isopropanol, and dimethylformamide (DMF) were compared:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 72 |

| Isopropanol | 70 | 18 | 65 |

| DMF | 100 | 6 | 58 |

Ethanol balances reactivity and solubility, minimizing side products like diazenium derivatives.

Catalytic Additives

Adding catalytic potassium iodide (KI, 10 mol%) accelerates the substitution by stabilizing the transition state. This increases yields to 78% under identical conditions.

Purification Techniques

Crude product purity is enhanced via recrystallization and column chromatography:

-

Recrystallization : Ethanol-water (3:1) at 0–5°C yields crystals with 95% purity.

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) removes residual hydrazine and chlorinated byproducts.

Comparative Analysis of Methods

Two primary routes dominate literature:

| Method | Advantages | Limitations |

|---|---|---|

| Direct Cyclization | Fewer steps (3 steps) | Low yield (45–50%) |

| Sequential Substitution | Higher yield (70–75%) | Requires stringent pH control |

The sequential substitution method, leveraging POCl₃ chlorination and hydrazine substitution, is industrially preferred due to scalability.

Challenges and Limitations

-

Hydrazine Stability : Prolonged heating (>12 hours) degrades hydrazine to ammonia, necessitating inert atmospheres.

-

Regioselectivity : Competing substitution at position 2 (hydroxyl group) is mitigated by steric hindrance from the methyl group at position 6.

化学反応の分析

科学的研究の応用

Biological Activities

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of similar pyrimidine compounds have shown promising results against various cancer cell lines .

- Antimicrobial Activity : The hydrazinyl group can enhance the compound's ability to interact with biological macromolecules, potentially leading to antimicrobial effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases, including cancer and infections.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound analogs. The results indicated that certain derivatives exhibited low IC50 values, demonstrating strong activity against breast cancer cell lines compared to standard chemotherapy agents like doxorubicin. The study emphasized the need for further in vivo investigations to confirm these findings .

Case Study 2: Antimicrobial Studies

Research into the antimicrobial effects of pyrimidine derivatives has shown that compounds similar to this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

作用機序

類似化合物との比較

Structural and Functional Group Variations

A comparison of substituents, molecular weights, and key properties is summarized in Table 1.

Table 1: Structural Comparison of Pyrimidine Derivatives

*Calculated based on C₉H₁₄N₄O₃; †Estimated from analogs in .

Physicochemical Properties

- Solubility : The target compound’s hydroxyl and hydrazinyl groups enhance water solubility compared to phenyl () or thiophene-substituted derivatives (). Methoxyphenyl analogs () exhibit intermediate solubility due to the polar methoxy group .

- Lipophilicity (LogP) : The target’s LogP is estimated at ~1.5 (predicted), lower than phenyl (LogP ~2.5, ) or thiophene derivatives (LogP ~2.8, ) due to its polar groups .

Pharmacokinetic Considerations

- CYP Interactions : Thiophene-containing compounds () risk forming reactive metabolites, while methoxyphenyl derivatives () are less prone to metabolic activation .

生物活性

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique hydrazinyl functional group, exhibits significant structural complexity due to the presence of multiple functional groups, which can influence its biological behavior and therapeutic potential.

- Molecular Formula : C10H12N4O3

- Molecular Weight : 212.21 g/mol

- Structural Features :

- Hydrazinyl group at the 4-position

- Hydroxyl group at the 2-position

- Carboxylate ester at the 5-position

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Recrystallization or Chromatography : For purification of the synthesized product.

- Reactions with Hydrazine : Heating derivatives of pyrimidine with hydrazine in ethanolic solution to yield hydrazino derivatives .

Anticancer Potential

Studies have indicated that derivatives of pyrimidine compounds, including this compound, may possess anticancer properties. Research has shown that similar compounds can exhibit cytostatic and anti-inflammatory activities:

- Cytostatic Activity : Compounds with similar structures have demonstrated strong cytostatic activity both in vitro and in vivo . For instance, derivatives formed through similar synthetic pathways have been reported to inhibit tumor growth effectively.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Cytostatic | 26 |

| Compound B | Antiviral | 49.85 |

| Ethyl 4-hydrazinyl derivative | Antitumor (hypothetical) | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Transcription Factors : Similar compounds are known to block activation of transcription factors such as NF-kB and AP-1, which are crucial in inflammatory and immune responses .

- Binding Affinity Studies : Interaction studies using molecular docking simulations reveal potential binding affinities with biological macromolecules, indicating a mechanism that may disrupt protein function or gene expression.

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazine-containing pyrimidines:

- Cytotoxicity Studies : A study demonstrated that certain hydrazino derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Anti-inflammatory Properties : Research has highlighted the ability of related compounds to inhibit pro-inflammatory cytokines, providing insights into their therapeutic potential for treating autoimmune diseases .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and O–H bending (2500–3300 cm⁻¹) confirm functional groups .

How can reaction conditions be optimized to improve yields in Biginelli-type syntheses?

Q. Advanced Research Focus

- Catalyst Screening : Replace traditional HCl with Lewis acids (e.g., FeCl₃·6H₂O) to enhance regioselectivity and reduce side products .

- Solvent Effects : Switch from ethanol to ionic liquids (e.g., [BMIM]BF₄) to increase reaction rates and yields (reported up to 92%) .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 20 minutes at 120°C) while maintaining yields >85% .

What strategies mitigate regioselectivity challenges during substitution on the pyrimidine ring?

Q. Advanced Research Focus

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions (e.g., C4) for selective functionalization .

- Protecting Groups : Temporarily block the hydroxyl group with TMSCl (trimethylsilyl chloride) to direct electrophilic attacks to the hydrazinyl site .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution to guide synthetic planning .

How should researchers validate the purity of derivatives for pharmacological testing?

Q. Basic Research Focus

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for initial screenings .

- Melting Point Analysis : Compare experimental values (e.g., 180–185°C) with literature data to detect impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Solvent Volume Reduction : Switch from batch to flow chemistry for better heat/mass transfer .

- Catalyst Recovery : Immobilize catalysts on silica or magnetic nanoparticles to enable reuse .

- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction with ethyl acetate/water) to isolate pure products .

How can computational methods aid in predicting the biological activity of novel derivatives?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DHFR enzyme for antibacterial activity) .

- QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values using partial least squares regression .

- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability and toxicity risks early in design .

What are the best practices for resolving tautomeric ambiguity in the pyrimidine ring?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。